molecular formula C21H21N3O3S B612165 5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanehydroxamic acid CAS No. 1776116-74-5

5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanehydroxamic acid

Cat. No. B612165
M. Wt: 395.477
InChI Key: AOFVDNFTELWRHV-UHFFFAOYSA-N
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Description

5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanehydroxamic acid, also known as MC1742, is a compound with the molecular formula C21H21N3O3S . It has a molecular weight of 395.5 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a pyrimidine ring attached to a phenyl group and a pentanehydroxamic acid group via a sulfanyl linkage . The IUPAC name for this compound is N-hydroxy-5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a XLogP3-AA value of 3, indicating its partition coefficient between octanol and water, which is a measure of its solubility . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 8 rotatable bonds , and its topological polar surface area is 116 Ų . The compound’s complexity, as computed by PubChem, is 606 .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis : The compound's synthesis and its structural features have been a subject of study. For instance, Gubanova et al. (2020) discussed the specific features of reactions of pentaphenylantimony with polyfunctional heterocyclic carboxylic acids, leading to compounds with structural similarities to 5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanehydroxamic acid (Yu. O. Gubanova, V. Sharutin, O. Sharutina, & K. Petrova, 2020).

  • Potential in Drug Development : This compound and its analogs have been investigated for their potential as inhibitors of key enzymes such as thymidylate synthase and dihydrofolate reductase, which are important targets in cancer therapy. For example, Gangjee et al. (2008) synthesized analogs as potential dual inhibitors of these enzymes, showing promising results in inhibitory activities (A. Gangjee, Yibin Qiu, Wei Li, & R. Kisliuk, 2008).

  • Antimicrobial and Antitumor Activities : Compounds with a similar structure have been shown to exhibit a range of biological activities. For instance, research by Meng et al. (2012) on derivatives of p-hydroxycinnamic acid, which include similar pyrimidin-2-yl sulfanyl moieties, revealed interactions with bovine serum albumin, suggesting potential antimicrobial and antitumor applications (Fa-Yan Meng, Jin-Mei Zhu, Anran Zhao, Sheng-Rong Yu, & Cui-wu Lin, 2012).

  • Structural Characterization and Docking Studies : Structural characterization and molecular docking studies are essential in understanding the interaction of these compounds with biological targets. Al-Wahaibi et al. (2021) reported on the structural insights of dihydropyrimidine-5-carbonitrile derivatives, which are structurally similar, and their potential as dihydrofolate reductase inhibitors (L. H. Al-Wahaibi, A. Shaik, M. A. Elmorsy, M. Abdelbaky, S. García‐Granda, S. Thamotharan, V. Thiruvenkatam, & A. El-Emam, 2021).

properties

IUPAC Name

N-hydroxy-5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-19(24-27)8-4-5-13-28-21-22-18(14-20(26)23-21)17-11-9-16(10-12-17)15-6-2-1-3-7-15/h1-3,6-7,9-12,14,27H,4-5,8,13H2,(H,24,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFVDNFTELWRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)NC(=N3)SCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanehydroxamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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